N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine
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Overview
Description
N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The structure of this compound includes a bicyclic ring system with nitrogen and hydroxylamine functional groups, making it an interesting subject for chemical and biological research .
Preparation Methods
The synthesis of N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereochemical control is achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oximes, while reduction can yield amines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids. In biology, its unique structure makes it a valuable tool for studying the mechanisms of action of tropane derivatives.
Mechanism of Action
The mechanism of action of N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as neurotransmission and signal transduction .
Comparison with Similar Compounds
N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include other tropane alkaloids like cocaine and atropine, which also have bicyclic structures but differ in their functional groups and biological effects . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
90158-31-9 |
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Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)8-14-10-4-5-11(14)7-9(6-10)13-15/h10-11,15H,4-8H2,1-3H3 |
InChI Key |
ZECCRLYQVYONTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C2CCC1CC(=NO)C2 |
Origin of Product |
United States |
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